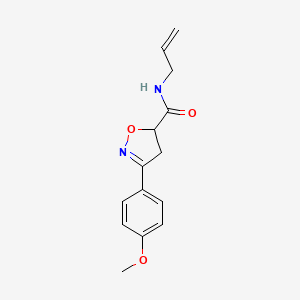

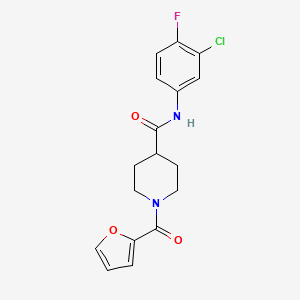

N-烯丙基-3-(4-甲氧基苯基)-4,5-二氢-5-异恶唑甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, involves several key strategies. For instance, the thermally induced isomerization of 3-p-alkoxyphenyl-5-methoxyisoxazoles in aryl aldehydes and the dehydration of 5-amino-3,4-diarylisoxazoles in hexamethylphosphoric triamide are notable reactions (Nishiwaki, Azechi, & Fujiyama, 1974). These methods highlight the chemical versatility and reactivity of isoxazole compounds under different conditions.

Molecular Structure Analysis

Isoxazole derivatives, including N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, are characterized by their unique molecular structures. For example, studies on similar compounds have utilized spectroscopic and X-ray crystallography techniques to elucidate their molecular geometries, confirming the presence of dihedral angles and specific conformational features (Kumara, Kumar, Kumar, & Lokanath, 2018). These structural analyses are crucial for understanding the compound's chemical behavior and interaction potential.

Chemical Reactions and Properties

Isoxazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. The reactivity of isoxazole derivatives can involve nucleophilic additions, electrophilic substitutions, and cyclization reactions. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, yielding diverse pyrazol-5-amines and demonstrating the compound's versatility in synthetic chemistry (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of N-allyl-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, such as melting points, solubility, and thermal stability, are influenced by its molecular structure. For similar compounds, studies have shown that these physical properties can vary significantly, affecting their handling, storage, and application in different chemical contexts (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including reactivity patterns, stability under various conditions, and the ability to undergo specific transformations, are of great interest. These properties are central to the compound's applications in synthesis and its potential as a building block for more complex molecules. The study of isoxazoles has revealed their capacity for diverse chemical behaviors, underscoring the importance of understanding these properties in detail (Bondarenko et al., 2015).

科学研究应用

合成与表征

异恶唑衍生物因其广泛的潜在应用而被合成,从材料科学到生物活性化合物。例如,具有特定官能团的异恶唑啉和异恶唑的合成和表征已被广泛研究。这些化合物以其抗菌特性和作为有机合成中的构建模块的潜力而闻名。通过 NMR、IR 光谱和元素分析等技术进行的详细结构分析有助于了解它们的特性和潜在应用 (Hassan, Hafez, & Osman, 2014; Velikorodov & Sukhenko, 2004).

细胞毒性活性

异恶唑衍生物的细胞毒性活性已在各种研究中得到探索。这些化合物通过可能涉及与细胞蛋白或 DNA 相互作用的机制对癌细胞表现出潜在的功效。该领域的研究旨在鉴定具有更高选择性和效力的新型抗癌剂 (Alam, 2022).

组蛋白脱乙酰酶抑制

异恶唑衍生物已被评估其抑制组蛋白脱乙酰酶 (HDAC) 的能力,组蛋白脱乙酰酶是参与染色质重塑和基因表达的酶。选择性 HDAC 抑制剂可以通过调节基因表达和蛋白质活性在阿尔茨海默病等疾病中具有治疗应用。其中一种化合物显示出穿过血脑屏障并在动物模型中改善疾病表型的潜力 (Lee et al., 2018).

材料科学应用

异恶唑衍生物在材料科学中也引起人们的兴趣,用于合成新型聚合物和单体。例如,已经开发出含有烯丙基的苯并恶嗪单体,在聚合后表现出优异的热学和力学性能。由于其稳定性和耐用性,这些材料被探索用于高性能应用 (Agag & Takeichi, 2003).

酶抑制研究

对异恶唑衍生物的研究延伸到生物化学领域,在那里研究它们作为酶抑制剂的作用。抑制特定酶可以深入了解疾病机制并导致开发新的治疗剂。该领域的研究调查了异恶唑化合物抑制对病原体或癌细胞存活至关重要的酶的潜力,为新型治疗提供了途径 (Knecht & Löffler, 1998).

未来方向

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,13H,1,8-9H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAWGGOQDDHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)